2-amino-2-(trifluoromethyl)pentanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

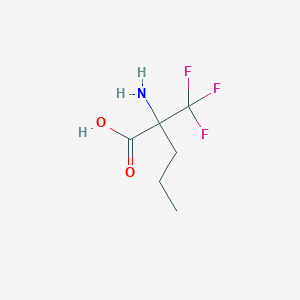

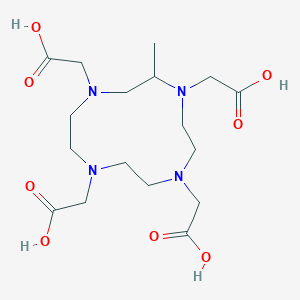

“2-amino-2-(trifluoromethyl)pentanoic Acid” is a compound with the molecular formula C6H10F3NO2 . It’s a type of amino acid that contains a trifluoromethyl group. This group is prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been studied. For instance, a scalable and inexpensive synthetic procedure for preparation of the enantiomerically pure TFMK-containing amino acid building block (S)-2-amino-9,9,9-trifluororo-8-oxononanoic acid (Atona) has been developed . Another study reported the one-pot synthesis of trifluoromethylated amines at room temperature using the bench-stable (Me4N)SCF3 reagent and AgF .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Raman and Infrared spectra can be used to record the molecular structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, the pKa and log D values of a similar compound, 2-amino-2-(trifluoromethoxy)butanoic acid, were measured, establishing the compound as a promising analogue of natural aliphatic amino acids .Scientific Research Applications

Stereoselective Synthesis

The stereoselective synthesis of functionalized α-trifluoromethylamines, including trifluoromethylated homoallylic and propargylic amines, α-amino nitrile, β-aminoketone, and β-aminoester has been facilitated by the reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with various silylated nucleophiles under Lewis acid activation. This methodology contributes to the production of (+)-3,3,3-trifluoroalanine and (+)-4,4,4-trifluoro-3-aminobutanoic acid, showcasing the utility of 2-amino-2-(trifluoromethyl)pentanoic acid in the synthesis of trifluoromethylated amines and amino acids (Lebouvier et al., 2002).

Incorporation into Proteins

Investigations into the incorporation of fluorinated derivatives of isoleucine, such as d,l-2-amino-3-trifluoromethyl pentanoic acid (3TFI), into proteins have shown promising results. This process was demonstrated with the successful incorporation of 5TFI into murine dihydrofolate reductase (mDHFR) in Escherichia coli, achieving over 93% replacement of isoleucine residues. This study highlights the potential of using fluorinated amino acids for modifying the structure and function of proteins in vivo, with implications for the development of novel therapeutic proteins and enzymes (Wang, Tang, & Tirrell, 2003).

Metabolic Engineering for Biofuel Production

Research into the metabolic engineering of microorganisms for the production of pentanol isomers, utilizing amino acid substrates, showcases an innovative application of this compound. While the production levels of these isomers are currently too low for industrial application, the potential for significant advances in biofuel production through metabolic engineering remains a promising area of research (Cann & Liao, 2009).

Future Directions

The future directions for the research and application of “2-amino-2-(trifluoromethyl)pentanoic Acid” and similar compounds are promising. The unique physicochemical properties of the trifluoromethyl group make it an important component in the development of new pharmaceuticals and agrochemicals . Furthermore, the development of safe, general, and high-yielding methodologies to access these compounds is an important area of future research .

properties

IUPAC Name |

2-amino-2-(trifluoromethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2-3,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSSTMOVBIXHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)